Superior Hematological Safety vs. Levamisole
The primary differentiator for Tilomisole is its improved safety margin compared to its closest structural analog, levamisole. Preclinical models demonstrated that Tilomisole causes less agranulocytosis than levamisole, a severe and dose-limiting side effect, while preserving immunomodulatory capacity [1]. This preclinical finding was corroborated in a clinical study of 25 cancer patients, where Tilomisole was administered at doses up to 960 mg/m² daily and was well tolerated with no significant side effects reported, confirming its improved safety profile in a human context [1].
| Evidence Dimension | Incidence of Agranulocytosis (Safety/Tolerability) |
|---|---|
| Target Compound Data | Caused less agranulocytosis; well tolerated with no significant side effects in 25 patients at doses of 60-960 mg/m² daily for 1 month. |
| Comparator Or Baseline | Levamisole (Caused agranulocytosis in preclinical models; known clinical association) |
| Quantified Difference | Qualitative reduction in incidence; clinical study confirmed tolerability in 100% of patients (n=25) across a high dose range. |
| Conditions | Preclinical models and a Phase I clinical trial in immunosuppressed cancer patients. |
Why This Matters
This evidence directly addresses a critical procurement concern: selecting Tilomisole over levamisole is justified by a significantly reduced risk of a severe, treatment-limiting hematological toxicity, which is crucial for maintaining experimental integrity in long-term in vivo studies.
- [1] Dillman, R. O., Ryan, K. P., & Dillman, J. B. (1992). WY 18,251 (Tilomisole), an analog of levamisole: tolerability, and immune modulating effects in cancer patients. Molecular Biotherapy, 4(1), 10-15. View Source
